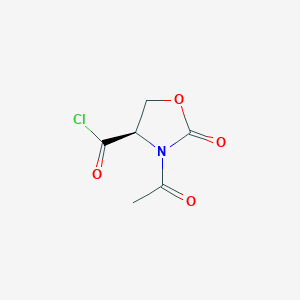
4-Oxazolidinecarbonyl chloride, 3-acetyl-2-oxo-, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Acetyl-2-oxooxazolidine-4-carbonyl chloride is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing oxygen and nitrogen atoms. The compound also features an acetyl group and a carbonyl chloride group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Acetyl-2-oxooxazolidine-4-carbonyl chloride typically involves the reaction of an oxazolidinone derivative with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
- Oxazolidinone Derivative + Acetyl Chloride → ®-3-Acetyl-2-oxooxazolidine-4-carbonyl chloride
Industrial Production Methods: In an industrial setting, the production of ®-3-Acetyl-2-oxooxazolidine-4-carbonyl chloride can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.
化学反応の分析
Types of Reactions: ®-3-Acetyl-2-oxooxazolidine-4-carbonyl chloride undergoes several types of chemical reactions, including:
- Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
- Hydrolysis: In the presence of water, the carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
- Reduction: The compound can be reduced to form the corresponding alcohol.
- Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane.
- Hydrolysis: The reaction is carried out in aqueous conditions, often with a mild base such as sodium bicarbonate.
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
- Nucleophilic Substitution: Formation of amides, esters, and thioesters.
- Hydrolysis: Formation of the corresponding carboxylic acid.
- Reduction: Formation of the corresponding alcohol.
科学的研究の応用
®-3-Acetyl-2-oxooxazolidine-4-carbonyl chloride has a wide range of applications in scientific research:
- Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
- Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
- Medicine: It is explored for its potential use in the development of new drugs, particularly antibiotics and antiviral agents.
- Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of ®-3-Acetyl-2-oxooxazolidine-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an acylating agent. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Similar Compounds:
- (S)-3-Acetyl-2-oxooxazolidine-4-carbonyl chloride: The enantiomer of the compound, which has similar reactivity but different stereochemistry.
- 3-Acetyl-2-oxooxazolidine-4-carboxylic acid: The hydrolyzed form of the compound.
- 3-Acetyl-2-oxooxazolidine-4-methyl ester: An ester derivative with similar reactivity.
Uniqueness: ®-3-Acetyl-2-oxooxazolidine-4-carbonyl chloride is unique due to its specific stereochemistry and the presence of both an acetyl group and a carbonyl chloride group. This combination of functional groups makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives.
特性
CAS番号 |
171563-09-0 |
|---|---|
分子式 |
C6H6ClNO4 |
分子量 |
191.57 g/mol |
IUPAC名 |
(4R)-3-acetyl-2-oxo-1,3-oxazolidine-4-carbonyl chloride |
InChI |
InChI=1S/C6H6ClNO4/c1-3(9)8-4(5(7)10)2-12-6(8)11/h4H,2H2,1H3/t4-/m1/s1 |
InChIキー |
BMPUMDIUNNCNSU-SCSAIBSYSA-N |
異性体SMILES |
CC(=O)N1[C@H](COC1=O)C(=O)Cl |
正規SMILES |
CC(=O)N1C(COC1=O)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


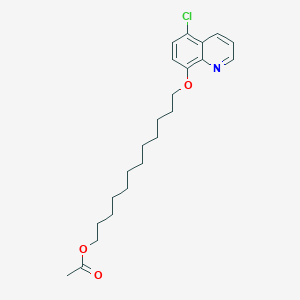

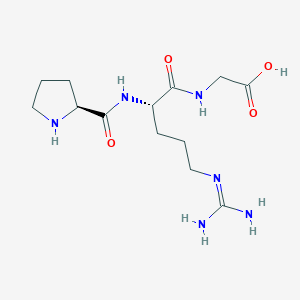
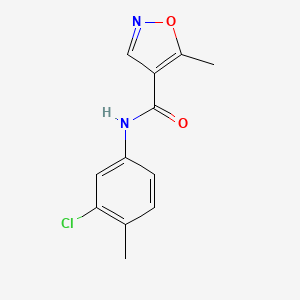
![N-(3-Aminopropyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210192.png)
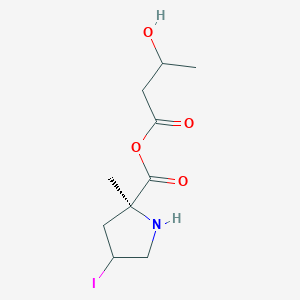
![[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid](/img/structure/B15210209.png)

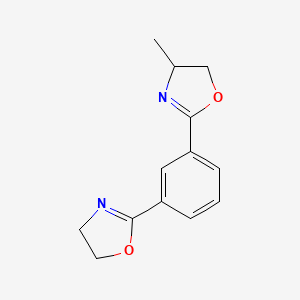
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)](/img/structure/B15210231.png)
![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B15210232.png)
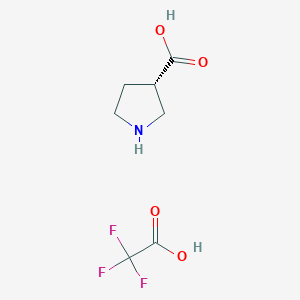
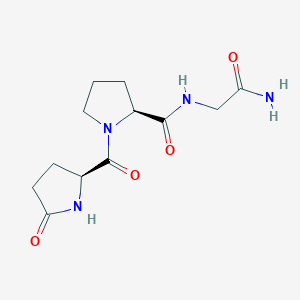
![[1,3]Dioxolo[4,5-d]pyrrolo[1,2-b]isoxazole](/img/structure/B15210240.png)
